N-(4-acetylphenyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(4-acetylphenyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide belongs to a class of thieno[3,2-d]pyrimidin-4-one derivatives functionalized with sulfanyl acetamide substituents. These compounds are characterized by a fused thiophene-pyrimidine core, which is substituted at the 2-position with a sulfanyl-linked acetamide group and at the 3-position with a 2-(3,4-dimethoxyphenyl)ethyl chain. The 4-acetylphenyl moiety on the acetamide introduces a ketone group, which may enhance electronic interactions in biological systems.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S2/c1-16(30)18-5-7-19(8-6-18)27-23(31)15-36-26-28-20-11-13-35-24(20)25(32)29(26)12-10-17-4-9-21(33-2)22(14-17)34-3/h4-9,11,13-14H,10,12,15H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQOUWNXUILEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its intricate structure which includes a thieno[3,2-d]pyrimidine core and multiple functional groups that contribute to its biological properties. The molecular formula is C20H25N3O5S, with a molecular weight of 425.55 g/mol. The structural representation can be visualized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O5S |
| Molecular Weight | 425.55 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazolidinone derivatives have shown potent antibacterial activity against various strains of bacteria, suggesting potential efficacy in treating infections caused by resistant microorganisms .
Antioxidant Properties
Studies have highlighted the antioxidant capabilities of related compounds, which are crucial for combating oxidative stress in biological systems. The presence of methoxy groups in the structure is believed to enhance these antioxidant effects by neutralizing free radicals .
Cytotoxic Effects
Cytotoxicity assays conducted on similar thieno[3,2-d]pyrimidine derivatives revealed promising results against cancer cell lines. For example, certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating their potential as chemotherapeutic agents .
The proposed mechanism of action involves the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. For instance, compounds that interact with G protein-coupled receptors (GPCRs) have been shown to modulate intracellular signaling pathways that lead to apoptosis in cancer cells .
Study 1: Antimicrobial Evaluation
A recent study synthesized a series of thiazolidinone derivatives and evaluated their antimicrobial activity against standard bacterial strains. The results demonstrated that some derivatives had minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against Staphylococcus epidermidis .
Study 2: Cytotoxicity Assessment
In another investigation focusing on thieno[3,2-d]pyrimidine derivatives, researchers found that specific compounds induced apoptosis in KATO-III stomach cancer cells with an IC50 value of approximately 15 µM. This suggests a strong potential for further development as anticancer agents .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits a range of biological activities that make it a candidate for drug development. Its structural features suggest possible interactions with biological targets, which can lead to:
- Anticancer Activity : Research indicates that thieno[3,2-d]pyrimidine derivatives often exhibit significant anticancer properties. The presence of the 4-oxo group in this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity against bacteria and fungi. This suggests that N-(4-acetylphenyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide could be investigated for potential use as an antibiotic or antifungal agent.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for:
- Optimization of Efficacy : By modifying certain functional groups or substituents on the compound, researchers can potentially enhance its potency and selectivity against specific targets.
- Toxicity Profiling : Identifying the toxicological profile of this compound will be essential to ensure safety in therapeutic applications. Structure-activity relationship (SAR) studies can help predict adverse effects based on structural modifications.
Formulation Development
The physicochemical properties of this compound can be explored for:
- Drug Delivery Systems : Investigating its solubility and stability can lead to the development of effective drug delivery systems, such as nanoparticles or liposomes that enhance bioavailability.
- Combination Therapies : The compound could be formulated with other agents to create combination therapies that improve treatment outcomes for diseases like cancer or infections.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Bioactivity and Solubility
Thienopyrimidin Core Modifications
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenylethyl substituent (electron-donating) contrasts with ’s nitro group (electron-withdrawing). Methoxy groups may improve solubility via H-bonding, while nitro groups could enhance reactivity in electrophilic environments .
- Aromatic vs.
Acetamide N-Substituent Variations
- Polar vs. Non-Polar Groups: The target’s 4-acetylphenyl group introduces a polar ketone, whereas ’s chloro-methylphenyl and ’s trifluoromethylphenyl are more hydrophobic. This polarity difference may influence membrane permeability and target affinity .
- Steric Effects : Bulky substituents like ’s 3-methoxyphenylmethyl group could sterically hinder interactions with enzymes or receptors compared to the target’s linear dimethoxyphenylethyl chain .
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-carboxylic Acid Derivatives
A widely adopted route involves the cyclocondensation of 2-aminothiophene-3-carboxylic acid with benzoyl chloride derivatives. For example, treatment of 2-aminothiophene-3-carboxylic acid with substituted benzoyl chlorides in pyridine at 0°C yields 2-aryl-4H-thieno[2,3-d]oxazin-4-ones, which are subsequently reacted with 4-aminopyridine under reflux in acetic acid to form the pyrimidine ring. This method achieves moderate yields (72–82%) and is scalable for bulk synthesis.
Heterocyclization via HATU-Mediated Coupling
Alternative approaches utilize 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) to facilitate amide bond formation between thieno[3,2-d]pyrimidine intermediates and aliphatic amines. For instance, reacting 2-methyl-4-oxo-thieno[3,2-d]pyrimidine-3-carboxylic acid with HATU and DIPEA in dichloromethane produces N-alkylated derivatives in 70–85% yield after silica gel chromatography.
Sulfanyl Acetamide Coupling
The sulfanyl acetamide side chain is introduced via a two-step process:
Synthesis of 2-Bromo-N-(4-acetylphenyl)acetamide
p-Aminoacetophenone is treated with bromoacetyl bromide in dichloromethane and aqueous potassium carbonate at 0°C, followed by stirring at room temperature overnight. The product, 2-bromo-N-(4-acetylphenyl)acetamide, is isolated in 95% yield after recrystallization from ethanol.
Thiol-Disulfide Exchange Reaction
The thieno[3,2-d]pyrimidine intermediate bearing a free thiol group at C2 is reacted with 2-bromo-N-(4-acetylphenyl)acetamide in DMF at 25°C for 6 hours. Triethylamine (TEA) neutralizes HBr generated during the reaction, yielding the final compound after column chromatography (hexane:ethyl acetate, 1:1).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
1H NMR : Key signals include δ 2.60 (s, 3H, COCH3), δ 3.85 (s, 6H, OCH3), and δ 6.80–7.40 (m, aromatic protons).
-
IR Spectroscopy : Peaks at 1690 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), and 660 cm⁻¹ (C-S) confirm structural motifs.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Additives
-
Potassium Iodide : Accelerates SNAr reactions by stabilizing transition states.
-
Anhydrous Sodium Sulfate : Ensures dryness during extractions to prevent hydrolysis.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Core Synthesis | Cyclocondensation in pyridine | 72–82 | ≥95 | |
| N3-Alkylation | DMF, K2CO3, 60°C | 65–78 | 98 | |
| Sulfanyl Acetamide | Thiol-disulfide exchange, DMF | 80–85 | 99 |
Challenges and Solutions
Thiol Oxidation
The free thiol group in intermediates is prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., ascorbic acid) mitigate disulfide formation.
Q & A
Q. What are the recommended synthetic routes for this compound, and how are key intermediates stabilized?
The synthesis typically involves multi-step reactions, including:
- Stepwise coupling : Reacting thieno[3,2-d]pyrimidinone scaffolds with sulfanylacetamide derivatives via nucleophilic substitution. Protecting groups (e.g., acetyl or methoxy) are used to prevent side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol ensures isolation of intermediates.
- Validation : Intermediate structures are confirmed using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure characterized experimentally?
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). For example, similar compounds show intramolecular N–H⋯N bonds stabilizing folded conformations .
- Spectroscopy : H NMR confirms substituent integration (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm). IR identifies carbonyl (C=O) stretches near 1680–1720 cm .
Q. What computational methods predict reactivity or stability?
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and energy barriers for sulfanyl group substitution .
- Solubility modeling : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMSO or DMF) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield?
- Factorial design : Vary parameters (temperature, catalyst loading, solvent ratio) to identify critical factors. For example, a 2 factorial design reduces trial numbers while maximizing yield .
- Response surface methodology (RSM) : Models non-linear relationships between variables (e.g., reaction time vs. purity) .
Q. How to resolve contradictions in solubility data across studies?
- Analytical validation : Compare dynamic light scattering (DLS) for aggregation vs. HPLC for monomeric solubility.
- Solvent selection : Test binary solvent systems (e.g., DMSO/water) to mimic physiological conditions .
Q. What structure-activity relationship (SAR) insights exist for analogs?
- Substituent modulation : Replace the 3,4-dimethoxyphenyl group with halogenated or alkylated variants to assess bioactivity changes. For example, chloro-substituted analogs show enhanced kinase inhibition .
- Pharmacophore mapping : Align thienopyrimidine cores with target binding pockets using docking studies (e.g., ATP-binding sites) .
Q. What challenges arise in in vitro bioactivity assays?
- Solubility limitations : Use co-solvents (≤1% DMSO) to maintain compound stability without inducing cellular toxicity .
- Interference control : Pre-treat assay matrices (e.g., serum albumin) to reduce non-specific binding .
Q. How to elucidate reaction mechanisms involving the sulfanyl group?
- Isotopic labeling : Introduce S or C at the sulfanyl moiety to track substitution pathways via MS/MS .
- Kinetic profiling : Monitor intermediate formation using stopped-flow UV-Vis spectroscopy .
Q. How to validate molecular interactions via crystallography?
- Co-crystallization : Soak the compound with target proteins (e.g., kinases) and resolve structures at ≤2.0 Å resolution. Compare with analogs to identify key hydrogen bonds (e.g., pyrimidine N–H⋯O=C interactions) .
Q. How to address compound instability during storage?
- Degradation studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. Lyophilization or inert atmosphere storage (N) prevents oxidation .
- Formulation : Encapsulate in cyclodextrins or liposomes to enhance shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
